molecular formula C23H24N2O6 B2656217 (2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid CAS No. 2381842-52-8

(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid

Cat. No.: B2656217
CAS No.: 2381842-52-8
M. Wt: 424.453
InChI Key: IFXXIYKRKUGABN-VLIAUNLRSA-N
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Description

(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid typically involves the protection of the amino groups using Fmoc and allyloxycarbonyl (Alloc) groups. The process begins with the reaction of the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected intermediate . The Alloc group is then introduced using allyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Fmoc-protected peptides and deprotected amino acids, which can be further used in peptide synthesis or other biochemical applications .

Scientific Research Applications

(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid involves its role as a protected amino acid in peptide synthesis. The Fmoc and Alloc groups protect the amino functions during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, these protective groups are removed under specific conditions, revealing the free amino groups for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-N2-(9-Fluorenylmethyloxycarbonyl)-n3-allyloxycarbonyl-2,3-diaminobutyric acid is unique due to its dual protection with Fmoc and Alloc groups, allowing for selective deprotection and functionalization. This makes it highly versatile in peptide synthesis, enabling the creation of complex peptide structures with high precision .

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXXIYKRKUGABN-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381842-52-8
Record name (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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